1-[1-(4-Nitrobenzenesulfonyl)piperidin-2-yl]ethan-1-amine
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Overview
Description
1-[1-(4-Nitrobenzenesulfonyl)piperidin-2-yl]ethan-1-amine is a chemical compound with the molecular formula C₁₃H₁₉N₃O₄S It is a derivative of piperidine, a six-membered heterocyclic compound containing nitrogen
Preparation Methods
The synthesis of 1-[1-(4-Nitrobenzenesulfonyl)piperidin-2-yl]ethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with piperidine and 4-nitrobenzenesulfonyl chloride.
Reaction Conditions: The piperidine is reacted with 4-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction forms the intermediate 1-(4-nitrobenzenesulfonyl)piperidine.
Amination: The intermediate is then subjected to amination using ethan-1-amine under controlled conditions to yield the final product, this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-[1-(4-Nitrobenzenesulfonyl)piperidin-2-yl]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding sulfonic acid and piperidine derivatives.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines or alcohols. Major products formed from these reactions include reduced amines, substituted piperidines, and sulfonic acids.
Scientific Research Applications
1-[1-(4-Nitrobenzenesulfonyl)piperidin-2-yl]ethan-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: The compound is employed in studies investigating the biological activity of piperidine derivatives.
Industrial Applications: It serves as an intermediate in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[1-(4-Nitrobenzenesulfonyl)piperidin-2-yl]ethan-1-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with biological receptors or enzymes. The piperidine ring provides structural stability and enhances the compound’s binding affinity to its targets.
Comparison with Similar Compounds
1-[1-(4-Nitrobenzenesulfonyl)piperidin-2-yl]ethan-1-amine can be compared with other piperidine derivatives such as:
1-(4-Nitrobenzenesulfonyl)piperidine: Lacks the ethan-1-amine group, making it less versatile in certain reactions.
1-(4-Aminobenzenesulfonyl)piperidine: Contains an amino group instead of a nitro group, altering its reactivity and biological activity.
1-(4-Methylbenzenesulfonyl)piperidine: The methyl group provides different steric and electronic properties compared to the nitro group.
The uniqueness of this compound lies in its combination of the nitrobenzenesulfonyl and piperidine moieties, which confer specific chemical and biological properties.
Properties
IUPAC Name |
1-[1-(4-nitrophenyl)sulfonylpiperidin-2-yl]ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4S/c1-10(14)13-4-2-3-9-15(13)21(19,20)12-7-5-11(6-8-12)16(17)18/h5-8,10,13H,2-4,9,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMLLJYVDYSZIRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCCN1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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